molecular formula C18H22ClN3O2S B2503905 N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215612-96-6

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2503905
CAS RN: 1215612-96-6
M. Wt: 379.9
InChI Key: VCDIYLFGXDTZAK-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride" is a chemical entity that appears to be a derivative of thiazolecarboxylic acid and furan compounds. The structure suggests the presence of a thiazole ring, a furan ring, and a dimethylaminoethyl group, which are common in various synthetic organic compounds. These types of molecules are often explored for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiazolecarboxylic acid derivatives has been described in the literature. For instance, the acylation of the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid leads to 2-acetyl(arylsulfonyl)amino derivatives . This process involves steps such as methylation, deacetylation, and conversion into esters, which could be relevant for the synthesis of the compound . Although the exact synthesis of "N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound would likely feature a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The dimethylaminoethyl group attached to this ring would introduce nitrogen atoms that could participate in hydrogen bonding and other interactions. The furan ring, a five-membered oxygen-containing heterocycle, would contribute to the compound's aromaticity and electronic properties.

Chemical Reactions Analysis

Related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, have been synthesized and shown to undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . These reactions are indicative of the reactivity of the furan and thiazole rings. The compound could also be expected to undergo similar reactions, which would modify its chemical properties and could be used to derive a range of related compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride" are not provided, we can infer from related literature that the compound would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential biological activity due to the presence of the thiazole and furan rings, and solubility characteristics influenced by the presence of the dimethylaminoethyl group and the hydrochloride salt form.

Scientific Research Applications

Synthesis and Spectral Characteristics

  • Researchers have explored the synthesis and spectral characteristics of compounds similar to N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride. Such studies typically involve complex chemical reactions and detailed spectral analysis to determine the structure and properties of the synthesized compounds (Zadorozhnii et al., 2019).

Furan-Fused Heterocycles

  • The development of furan-fused heterocycles, which are structurally related to the compound , has been reported. These studies focus on creating novel classes of compounds with potential applications in various chemical processes and pharmaceutical research (Ergun et al., 2014).

Antibacterial and Antioxidant Activities

  • Some compounds structurally similar to N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride have been studied for their antibacterial, antiurease, and antioxidant activities. This suggests potential applications in the development of new antibacterial and antioxidant agents (Sokmen et al., 2014).

Amplifiers of Phleomycin

  • Research has been conducted on the use of unfused heterobicycles, including compounds with structural similarities to the compound , as amplifiers of phleomycin, an antibiotic used in cancer therapy. These studies aim to enhance the efficacy of phleomycin against certain bacterial strains (Brown & Cowden, 1982).

Cytotoxic Activity

  • The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, has been investigated. Such studies are crucial in the search for new compounds with potential anticancer properties (Deady et al., 2005).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S.ClH/c1-12-10-13(2)16-15(11-12)24-18(19-16)21(8-7-20(3)4)17(22)14-6-5-9-23-14;/h5-6,9-11H,7-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDIYLFGXDTZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

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